molecular formula C17H20O4 B3837308 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid

3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid

Katalognummer B3837308
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: KEOCLAGJBWIENK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid, also known as rosiglitazone, is a thiazolidinedione class of medication used in the treatment of type 2 diabetes mellitus. It is a potent insulin sensitizer that helps to decrease insulin resistance and improve glucose metabolism.

Wirkmechanismus

Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma) in adipose tissue, skeletal muscle, and liver. This leads to increased expression of genes involved in glucose uptake, lipid metabolism, and insulin signaling. Rosiglitazone also decreases the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Rosiglitazone has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It decreases fasting plasma glucose, HbA1c, and insulin resistance. It also improves lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol. Rosiglitazone has been shown to have anti-inflammatory effects by decreasing the expression of pro-inflammatory cytokines. It also has been shown to improve endothelial function and decrease the risk of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

Rosiglitazone is a widely used insulin sensitizer in both in vitro and in vivo experiments. It is easy to administer and has a well-established mechanism of action. However, it has been associated with several side effects, including weight gain, edema, and an increased risk of heart failure. It is also contraindicated in patients with a history of heart failure.

Zukünftige Richtungen

Future research on 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acide should focus on its potential use in the prevention of type 2 diabetes mellitus and cardiovascular disease. It may also be useful in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Further studies are needed to determine the optimal dosing and duration of treatment with 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acide. Additionally, the development of new insulin sensitizers with fewer side effects should be explored.
Conclusion
In conclusion, 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acide is a potent insulin sensitizer that has been extensively studied in the field of diabetes research. It has a well-established mechanism of action and has been shown to improve glycemic control, lipid profiles, and inflammation. However, it is associated with several side effects and is contraindicated in patients with a history of heart failure. Future research on 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acide should focus on its potential use in the prevention of type 2 diabetes mellitus and cardiovascular disease, as well as the development of new insulin sensitizers with fewer side effects.

Wissenschaftliche Forschungsanwendungen

Rosiglitazone has been extensively studied in the field of diabetes research. It is used to study the mechanisms of insulin resistance and the effects of insulin sensitizers on glucose metabolism. Rosiglitazone has been shown to improve insulin sensitivity, decrease hepatic glucose production, and increase glucose uptake in peripheral tissues. It has also been shown to have anti-inflammatory effects and to improve lipid metabolism.

Eigenschaften

IUPAC Name

3-[4-(4-ethoxyphenyl)-2-oxocyclohex-3-en-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-2-21-15-8-5-12(6-9-15)14-4-3-13(16(18)11-14)7-10-17(19)20/h5-6,8-9,11,13H,2-4,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOCLAGJBWIENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C(CC2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Ethoxyphenyl)-2-oxocyclohex-3-en-1-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 2
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 3
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 4
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 5
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.